molecular formula C14H10FNO B5106511 3-[(4-Fluorophenyl)methoxy]benzonitrile

3-[(4-Fluorophenyl)methoxy]benzonitrile

Cat. No.: B5106511
M. Wt: 227.23 g/mol
InChI Key: BNJNVYMMSDROJE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 4-fluorophenylmethyl ether substituent at the 3-position of the aromatic ring. Its structure comprises a nitrile group (electron-withdrawing) and a fluorinated benzyl ether (electron-withdrawing and lipophilic), making it a versatile intermediate in pharmaceuticals and agrochemicals. The compound’s synthesis typically involves nucleophilic substitution between 3-hydroxybenzonitrile and 4-fluorobenzyl halides under basic conditions .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNVYMMSDROJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]benzonitrile typically involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-[(4-Fluorophenyl)methoxy]benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers

4-[(3-Fluorophenyl)methoxy]benzonitrile

  • Structure : The nitrile group remains at the benzonitrile core, but the fluorophenylmethoxy substituent is at the 4-position instead of the 3-position.
  • Impact : Positional isomerism alters electronic distribution and steric effects. For example, the 4-substituted isomer may exhibit different dipole moments and crystallization behavior compared to the 3-substituted analog .

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

  • Structure: A fluorine atom is present at the 3-position of the benzonitrile core, with a 4-hydroxyphenoxy group at the 4-position.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystal packing (e.g., O–H⋯N hydrogen bonds form zigzag chains in the crystal lattice) .

Functional Group Variations

4-[(4-Methoxyphenyl)thio]benzonitrile (3k)

  • Structure : A thioether linkage replaces the oxygen ether, with a 4-methoxyphenyl group at the 4-position.
  • Comparison :
    • Electronic Effects : The thioether (–S–) is less electronegative than ether (–O–), reducing the electron-withdrawing effect on the aromatic ring.
    • Synthesis : Thioethers are typically synthesized via SN2 reactions with thiols, whereas ethers require alkoxide intermediates .
    • Yield : Reported at 90% for 3k, suggesting efficient synthesis compared to oxygen analogs .

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (22)

  • Structure: A citalopram derivative with a bulky dimethylamino-fluorophenyl-hydroxybutyl substituent at the 4-position and a hydroxymethyl group at the 3-position.
  • Key Differences : The complex substituents enhance interaction with biological targets (e.g., serotonin transporters), whereas 3-[(4-Fluorophenyl)methoxy]benzonitrile lacks such pharmacophores .

Substituent Modifications

4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile

  • Structure: An aminomethyl group at the 3-position linked to a p-tolyl group, with a fluorine at the 4-position.

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